molecular formula C6H7NO3 B077736 2-Propenoic acid, 2-isocyanatoethyl ester CAS No. 13641-96-8

2-Propenoic acid, 2-isocyanatoethyl ester

Cat. No. B077736
CAS RN: 13641-96-8
M. Wt: 141.12 g/mol
InChI Key: DPNXHTDWGGVXID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isocyanate esters, including 2-propenoic acid, 2-isocyanatoethyl ester, can involve esterification of isocyanide carboxylic acids under specific conditions. These reactions can yield esters with significant yields and are pivotal for further chemical manipulations and applications. For instance, McAlees et al. (1990) describe the esterification process of naturally occurring isocyanide carboxylic acids, leading to the formation of isocyanate esters with retained biological activity (McAlees, Schwartzentruber, & Taylor, 1990).

Molecular Structure Analysis

The molecular structure of 2-propenoic acid, 2-isocyanatoethyl ester, and related compounds is essential for understanding their reactivity and properties. The characterization of these molecules often involves X-ray crystallography and nuclear magnetic resonance (NMR) methods, providing insights into their structural configurations and stability (Haasbroek, Oliver, & Carpy, 1998).

Chemical Reactions and Properties

2-Propenoic acid, 2-isocyanatoethyl ester, participates in various chemical reactions, including polymerization and reactions with compounds containing active hydrogen. These reactions are influenced by catalysts and can lead to the formation of polymers, carbamic acids, and amides, showcasing the versatility of isocyanate esters in chemical synthesis (Farkas & Mills, 1962).

Scientific Research Applications

Polymer Science and Environmental Safety

  • Non-isocyanate Polyurethanes Synthesis : Traditional polyurethanes are derived from isocyanates, which pose health risks. Research has been directed towards the development of non-isocyanate polyurethanes (NIPUs) using carbon dioxide or simple carbonic acid esters, offering an environmentally friendly alternative with properties like solvent-free synthesis, chemical degradation resistance, increased wear resistance, and the ability to apply on wet substrates and cure under cold conditions (Rokicki, Parzuchowski, & Mazurek, 2015).

Biotechnology and Biochemical Applications

  • Lactic Acid Derivatives Production : Lactic acid, a key hydroxycarboxylic acid derived from biomass, serves as a precursor for various chemicals including acrylic acid and lactate ester through both chemical and biotechnological routes. These processes underline the green chemistry potential of transforming biomass into valuable chemicals, suggesting a similar pathway could be explored for "2-Propenoic acid, 2-isocyanatoethyl ester" (Gao, Ma, & Xu, 2011).

Environmental Toxicology

  • Phthalate Ester Environmental Impact : Research on phthalate esters, which share functional groups with "2-Propenoic acid, 2-isocyanatoethyl ester," highlights concerns over their widespread use as plasticizers and their presence as pollutants. These compounds, including di-2-ethylhexyl phthalate (DEHP), are under scrutiny for potential endocrine-disrupting effects and environmental persistence. The investigation into their chronic aquatic toxicity and presence in natural sources underlines the importance of understanding the environmental fate and biological activities of such chemicals (Latini, Verrotti, & De Felice, 2004).

Safety And Hazards

This compound is harmful and life-threatening if inhaled. It causes skin irritation and may cause an allergic skin reaction. It also causes strong eye irritation. Therefore, it is necessary to wear protective equipment during use to protect the eyes and skin and prevent inhalation .

properties

IUPAC Name

2-isocyanatoethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-2-6(9)10-4-3-7-5-8/h2H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNXHTDWGGVXID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

117229-85-3
Record name 2-Propenoic acid, 2-isocyanatoethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117229-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2075184
Record name 2-Propenoic acid, 2-isocyanatoethyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID2075184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenoic acid, 2-isocyanatoethyl ester

CAS RN

13641-96-8
Record name 2-Isocyanatoethyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13641-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-isocyanatoethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-isocyanatoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2075184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Isocyanatoethyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.368
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ISOCYANATOETHYLACRYLATE
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A three-necked flask was charged with 500 ml of toluene, 60 g (0.34 mol) of (2-isocyanatoethyl) 3-chloropropionate obtained in Synthesis Example 2, and 200 g of a dried strongly basic ion-exchange resin, followed by heating at 50° C. for 6 hours with stirring. After cooling to room temperature, the ion-exchange resin was filtered off. Subsequently, the toluene was evaporated, and the remainder was distilled (at 62-67° C. and 0.7 kPa) to yield 41 g (0.29 mol) of acryloyloxyethyl isocyanate (boiling point: 200° C.) (86% yield). The hydrolyzable chlorine concentration was 270 ppm.
Name
(2-isocyanatoethyl) 3-chloropropionate
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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